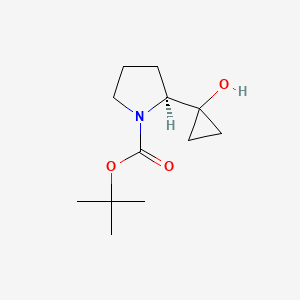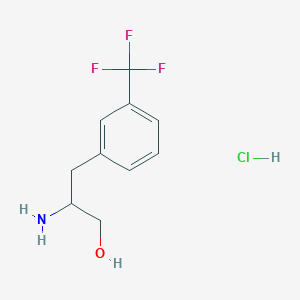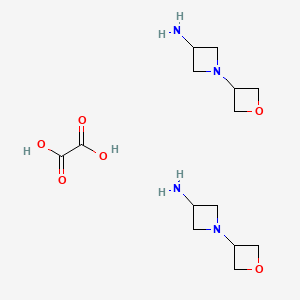
1-(Oxetan-3-yl)azetidin-3-amine hemioxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine is a compound with the molecular formula C14H26N4O6 It is a heterocyclic compound containing both azetidine and oxetane rings
Méthodes De Préparation
The synthesis of oxalic acid;1-(oxetan-3-yl)azetidin-3-amine involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized azetidine and oxetane derivatives.
Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids to form new heterocyclic compounds.
Common reagents used in these reactions include NH-heterocycles, boronic acids, and catalysts like DBU. The major products formed from these reactions are functionalized azetidine and oxetane derivatives.
Applications De Recherche Scientifique
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of oxalic acid;1-(oxetan-3-yl)azetidin-3-amine involves its interaction with molecular targets and pathways in biological systems. For example, its derivatives can modulate GABA A receptors, enhancing their activity and potentially providing therapeutic benefits in neurological disorders . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine can be compared with other similar compounds, such as:
Azetidine Derivatives: These compounds contain the azetidine ring and are known for their biological activity and pharmaceutical applications.
Oxetane Derivatives: These compounds contain the oxetane ring and are used in various chemical and pharmaceutical applications.
Oxetin: A compound with a similar structure, known for its antibacterial and herbicidal effects.
The uniqueness of oxalic acid;1-(oxetan-3-yl)azetidin-3-amine lies in its combination of both azetidine and oxetane rings, providing a versatile platform for the development of new compounds with diverse applications.
Propriétés
Formule moléculaire |
C14H26N4O6 |
|---|---|
Poids moléculaire |
346.38 g/mol |
Nom IUPAC |
oxalic acid;1-(oxetan-3-yl)azetidin-3-amine |
InChI |
InChI=1S/2C6H12N2O.C2H2O4/c2*7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h2*5-6H,1-4,7H2;(H,3,4)(H,5,6) |
Clé InChI |
XCGQDMHQGSANRM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C2COC2)N.C1C(CN1C2COC2)N.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-{Propane-1,3-diylbis[(1e)-3-methyltriaz-1-ene-3,1-diyl]}dibenzoic acid](/img/structure/B14014395.png)

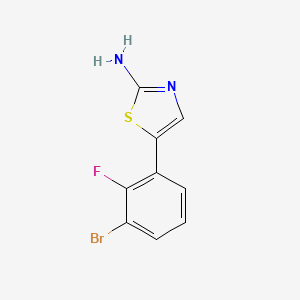
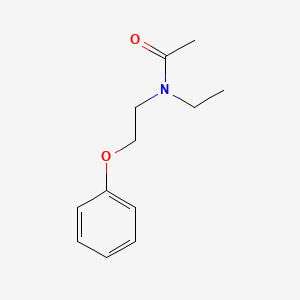
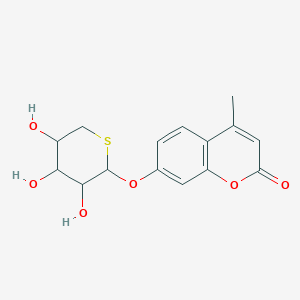


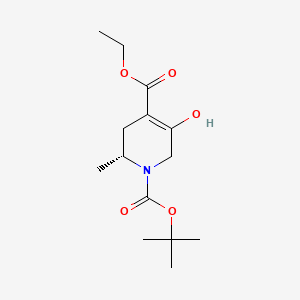
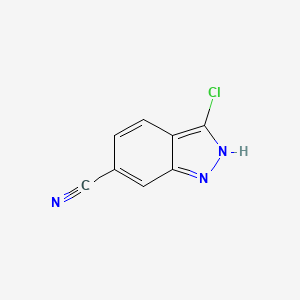
![N,N-bis(2-chloroethyl)-4-[(2-fluorophenyl)iminomethyl]-3-methylaniline](/img/structure/B14014464.png)
![4-[4-(4-Carbamimidoylphenoxy)phenoxy]benzenecarboximidamide](/img/structure/B14014475.png)
